1H-pyrazolo[3,4-c]pyridazin-3-amine 1H-pyrazolo[3,4-c]pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011091
InChI: InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10)
SMILES:
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol

1H-pyrazolo[3,4-c]pyridazin-3-amine

CAS No.:

Cat. No.: VC16011091

Molecular Formula: C5H5N5

Molecular Weight: 135.13 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrazolo[3,4-c]pyridazin-3-amine -

Specification

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
IUPAC Name 1H-pyrazolo[3,4-c]pyridazin-3-amine
Standard InChI InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10)
Standard InChI Key DGUMKUQCGJZBNT-UHFFFAOYSA-N
Canonical SMILES C1=CN=NC2=C1C(=NN2)N

Introduction

Key Findings

1H-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic organic compound characterized by a fused pyrazolo-pyridazine core and an amine functional group. This scaffold has garnered attention in medicinal chemistry due to its structural versatility and pharmacological potential, particularly in kinase inhibition and anticancer research. Recent studies highlight its role as a precursor for derivatives with enhanced bioactivity, such as ERK inhibitors and nanoparticle-based therapeutics.

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms). The amine group at the 3-position contributes to its hydrogen-bonding capacity and reactivity.

Table 1: Fundamental Chemical Data

PropertyValueSource
IUPAC Name1H-pyrazolo[3,4-c]pyridazin-3-amine
Molecular FormulaC₅H₅N₅
Molecular Weight135.13 g/mol
CAS Number2125-94-2
SMILESC1=CN=CC2=C1C(=NN2)N

Synthesis and Derivatives

DerivativeModificationActivitySource
5-Phenyl-1H-pyrazolo[3,4-c]pyridazin-3-aminePhenyl group at C5Kinase inhibition scaffold
5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-amineDifluorophenyl at C5Enhanced binding affinity
FR1802042-Phenyl-pyrazolo[1,5-a]pyridin-3-yl substituentERK1/2 inhibition

Nanoformulations

Recent advances include encapsulating pyrazolo-pyridazine derivatives into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). These formulations improve bioavailability and cytotoxicity against HepG-2, HCT-116, and MCF-7 cancer cell lines .

Pharmacological Applications

Kinase Inhibition

The pyrazolo-pyridazine scaffold exhibits ATP-competitive inhibition of kinases:

  • ERK1/2 Inhibition: FR180204, a derivative, inhibits extracellular signal-regulated kinases 1/2 (ERK1/2) with an IC₅₀ of 0.3 μM, disrupting MAPK/ERK signaling in cancer cells .

  • EGFR and CDK-2 Targeting: Nanoparticles of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine show superior inhibitory activity against EGFR (IC₅₀ = 0.82 μM) and CDK-2/cyclin A2 (IC₅₀ = 0.95 μM) compared to parent compounds .

Anticancer Mechanisms

Derivatives modulate apoptosis-related biomarkers:

  • Upregulation: Bax, p53, and caspase-3 levels .

  • Downregulation: Bcl-2, an anti-apoptotic protein .

Future Directions

Drug Development

Optimizing substituents at the 5-position could enhance target selectivity and pharmacokinetic properties. For example, fluorinated analogs show promise in improving metabolic stability .

Nanotechnology

Further research into nanoformulations may address solubility limitations and enable targeted delivery to tumor microenvironments .

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